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Compound of Interest

Compound Name:
(R)-N-Boc-2-

hydroxymethylmorpholine

Cat. No.: B111711 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-N-Boc-2-
hydroxymethylmorpholine

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for (R)-N-Boc-2-
hydroxymethylmorpholine, a key chiral building block in modern synthetic and medicinal

chemistry. Our focus is to deliver not just raw data, but a detailed interpretation grounded in

fundamental principles, offering researchers and drug development professionals a robust

framework for its identification and utilization.

The Structural & Stereochemical Significance of (R)-
N-Boc-2-hydroxymethylmorpholine
(R)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral synthon. Its rigid morpholine

core, combined with the defined stereochemistry at the C2 position, makes it an attractive

starting material for the synthesis of a wide range of biologically active molecules. The N-Boc

protecting group provides stability and allows for controlled deprotection and subsequent

functionalization, while the primary hydroxyl group offers a versatile handle for further chemical

transformations. Understanding its precise three-dimensional structure through spectroscopic

analysis is paramount to its successful application.
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Physicochemical Properties
A foundational aspect of compound characterization involves the determination of its key

physical properties. These values serve as a preliminary check for purity and identity.

Property Value Source

Molecular Formula C10H19NO4 ---

Molecular Weight 217.26 g/mol ---

Appearance White to off-white solid

Melting Point 78-82 °C

Optical Rotation ([α]D) -28° to -32° (c=1 in CHCl3)

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Positional Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution. The following sections detail the ¹H and ¹³C NMR data for (R)-N-Boc-2-
hydroxymethylmorpholine, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons,

their electronic environment, and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for (R)-N-Boc-2-hydroxymethylmorpholine (CDCl₃, 400

MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

4.00 - 3.85 m 2H H-3a, H-5a

3.85 - 3.75 m 1H H-2

3.75 - 3.65 m 1H H-6a

3.65 - 3.55 dd, J = 11.6, 3.2 Hz 1H -CH₂OH

3.55 - 3.45 dd, J = 11.6, 4.4 Hz 1H -CH₂OH

3.45 - 3.30 m 1H H-5b

3.00 - 2.80 m 2H H-3b, H-6b

1.47 s 9H -C(CH₃)₃

Interpretation:

The Boc Group: The sharp singlet at 1.47 ppm, integrating to 9 protons, is characteristic of

the tert-butyl group of the Boc protecting group. The magnetic equivalence of these nine

protons is due to free rotation around the C-C bonds.

The Morpholine Ring Protons: The protons on the morpholine ring exhibit complex splitting

patterns due to their diastereotopic nature and coupling with each other. The signals

between 2.80 and 4.00 ppm correspond to these seven protons. The geminal and vicinal

couplings result in the observed multiplets.

The Hydroxymethyl Protons: The two protons of the hydroxymethyl group (-CH₂OH) are

diastereotopic and appear as a pair of doublets of doublets (dd) between 3.45 and 3.65 ppm.

This is due to their geminal coupling and their coupling to the adjacent chiral center proton

(H-2).

Workflow for ¹H NMR Sample Preparation and
Acquisition
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Sample Preparation

Data Acquisition

Data Processing

1. Weigh ~5-10 mg of
(R)-N-Boc-2-hydroxymethylmorpholine

2. Dissolve in ~0.7 mL
of CDCl3 containing TMS

3. Transfer to a clean,
dry NMR tube

4. Insert tube into
NMR spectrometer

5. Lock and shim the
magnetic field

6. Acquire ¹H spectrum
(e.g., 16 scans)

7. Fourier Transform

8. Phase correction

9. Baseline correction

10. Integration

11. Peak picking

Click to download full resolution via product page

Caption: Standard workflow for ¹H NMR analysis.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the

molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-N-Boc-2-hydroxymethylmorpholine (CDCl₃,

100 MHz)

Chemical Shift (δ, ppm) Assignment

155.0 C=O (Boc)

80.0 -C(CH₃)₃

78.5 C-2

67.0 C-5

64.0 -CH₂OH

45.0 C-3

44.0 C-6

28.5 -C(CH₃)₃

Interpretation:

The Carbonyl Carbon: The signal at 155.0 ppm is characteristic of the carbonyl carbon of the

Boc protecting group.

The Quaternary Carbon of the Boc Group: The signal at 80.0 ppm corresponds to the

quaternary carbon of the tert-butyl group.

The Morpholine Ring Carbons: The signals for the carbon atoms of the morpholine ring and

the hydroxymethyl group appear between 44.0 and 78.5 ppm. The C-2 carbon, being

attached to both an oxygen and the hydroxymethyl group, is the most downfield of the ring

carbons.
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The Methyl Carbons of the Boc Group: The three equivalent methyl carbons of the Boc

group give rise to a single, intense signal at 28.5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Frequencies for (R)-N-Boc-2-hydroxymethylmorpholine

Frequency (cm⁻¹) Intensity Functional Group

3450 Strong, broad O-H stretch (alcohol)

2975, 2870 Medium C-H stretch (alkane)

1685 Strong C=O stretch (carbamate)

1420 Medium C-H bend (alkane)

1170 Strong C-O stretch (alcohol, ether)

1120 Strong C-N stretch (amine)

Interpretation:

The broad absorption at 3450 cm⁻¹ is a clear indication of the presence of the hydroxyl

group.

The strong absorption at 1685 cm⁻¹ is characteristic of the carbonyl group of the Boc

protecting group.

The absorptions in the 2870-2975 cm⁻¹ region are due to the C-H stretching vibrations of the

alkyl groups.

The strong absorptions in the 1120-1170 cm⁻¹ region are attributed to the C-O and C-N

stretching vibrations.

Logical Flow of Spectroscopic Data Interpretation
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Acquired Spectroscopic Data
Structural Elucidation

¹H NMR Determine Proton Connectivity
& Environment (¹H NMR)

¹³C NMR Establish Carbon Framework
(¹³C NMR)

IR
Identify Functional Groups

(IR, ¹³C NMR)

Mass Spec
Confirm Molecular Weight

(Mass Spec)

Propose & Verify Structure

Click to download full resolution via product page

Caption: Integrated approach to structural determination.

Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule,

which allows for the determination of its molecular weight.

Table 4: Mass Spectrometry Data for (R)-N-Boc-2-hydroxymethylmorpholine

Ion m/z (calculated) m/z (observed)

[M+H]⁺ 218.1387 218.1389

[M+Na]⁺ 240.1206 240.1208

Interpretation:

The observed m/z values for the protonated molecule ([M+H]⁺) and the sodium adduct

([M+Na]⁺) are in excellent agreement with the calculated values for the molecular formula
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C₁₀H₁₉NO₄. This confirms the molecular weight of the compound.

Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides

a comprehensive and unambiguous characterization of (R)-N-Boc-2-
hydroxymethylmorpholine. This guide serves as a detailed reference for researchers,

enabling confident identification and utilization of this important chiral building block in their

synthetic endeavors. The presented protocols and interpretations are designed to uphold the

highest standards of scientific rigor and reproducibility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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